molecular formula C8H6BrN B074566 3-Bromo-1h-indole CAS No. 1484-27-1

3-Bromo-1h-indole

Cat. No.: B074566
CAS No.: 1484-27-1
M. Wt: 196.04 g/mol
InChI Key: YHIWBVHIGCRVLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromo-1h-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules, contributing to their therapeutic effects . Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of this compound involves its interaction with these target receptors. The compound’s aromatic nature, derived from its indole nucleus, allows it to readily undergo electrophilic substitution . This property enables it to bind effectively to its targets, leading to various changes in cellular processes depending on the specific target and biological context .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . Additionally, indole is an important component in the biosynthesis of tryptophan and indole-3-acetic acid, a plant hormone . The compound’s influence on these and other pathways leads to its broad-spectrum biological activities .

Pharmacokinetics

The compound’s indole nucleus is known to contribute to its bioavailability .

Result of Action

The result of this compound’s action at the molecular and cellular levels is a decrease in the activity of certain pathogens or harmful cellular processes. For example, indole derivatives have demonstrated substantial selective cytotoxicity towards cancer cell lines . Furthermore, these compounds have shown promising inhibitory activity against various viruses .

Safety and Hazards

When handling 3-Bromo-1h-indole, it is advised to avoid all personal contact, including inhalation. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

3-Bromo-1h-indole has shown promising biological properties, including antioxidant, antimicrobial, and anti-cancer activities . It has demonstrated substantial selective cytotoxicity towards cancer cell lines and has exhibited promising inhibition of glutathione S-transferase isozymes . These results suggest that this compound could be a promising molecule for the design of new anti-cancer agents .

Biochemical Analysis

Biochemical Properties

3-Bromo-1h-indole plays a role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been synthesized by BrvH, a flavin-dependent halogenase . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

This compound has shown substantial selective cytotoxicity towards cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can depend on the particular biochemical context.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1H-indole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized to minimize by-products and maximize the efficiency of the reaction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which allows for versatile functionalization through various chemical reactions. Its derivatives often exhibit distinct biological activities compared to other halogenated indoles .

Properties

IUPAC Name

3-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIWBVHIGCRVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376863
Record name 3-bromo-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-27-1
Record name 3-bromo-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the above bromide (1.09 g, 2.8 mmol) in benzene (60 mL) and N-methylpyrrolidinone (6 mL) was added 4,4′-dimethoxybenzhydrol (818 mg, 3.4 mmol) and p-toluenesulfonic acid (532 mg, 2.8 mmol), and the mixture was heated to reflux. After 24 hours the reaction was cooled to room temperature and diluted with ethyl acetate (200 mL). The organic layer was washed with NaHCO3 (2×), H2O (2×), and brine(2×). The organic layer was dried over anhydrous MgSO4, filtered and solvent was removed in vacuo. The crude material was purified via column chromatography (10% EtOAc-hexane) to provide the desired DMB protected 3-bromo indole derivative (1.5 g, 2.4 mmol, 87% yield) as an orange solid: (MS m/z (M+H) 615, 617).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

In step 3 indole compound k undergoes bromination by treatment with N-bromosuccinimide or other bromime source (not shown) to yield 3-bromo indole compound l. Bromoindole l is then subject to oxidation in step 4 to provide dihydroindolone compound m. Compound m is a compound of formula I in accordance with the invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-bromo-1H-indole-2-carbaldehyde used in this study?

A1: The researchers chose this compound-2-carbaldehyde for its structural features. Reacting it with the Ohira-Bestmann reagent and subsequently with Boc2O [] allows the introduction of an allenic carbamate moiety, which is the key functional group for the gold-catalyzed cyclization reactions investigated in the paper.

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